4-Bromo-2,6-dichloro-5-fluoronicotinic acid
Overview
Description
4-Bromo-2,6-dichloro-5-fluoronicotinic acid is a halogenated pyridine derivative. It is characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichloro-5-fluoronicotinic acid typically involves halogenation reactions. One common method includes the bromination of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, followed by purification steps to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield various substituted pyridine derivatives.
- Oxidation and reduction reactions can modify the carboxylic acid group to form corresponding alcohols or aldehydes .
Scientific Research Applications
4-Bromo-2,6-dichloro-5-fluoronicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a reference substance for studying the effects of halogenated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloro-5-fluoronicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
Comparison:
- Uniqueness: The presence of bromine, chlorine, and fluorine atoms in 4-Bromo-2,6-dichloro-5-fluoronicotinic acid makes it unique compared to other pyridine derivatives. These halogen atoms contribute to its distinct chemical reactivity and potential applications.
- Chemical Properties: Similar compounds may share some chemical properties, such as halogenation patterns, but differ in their specific functional groups and reactivity .
Properties
IUPAC Name |
4-bromo-2,6-dichloro-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2FNO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZPTUKBGONVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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